molecular formula C11H13NO3 B13260934 Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13260934
M. Wt: 207.23 g/mol
InChI Key: LOEXOYVSAOKOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of pyridines It is characterized by the presence of a cyclopropyl group attached to the pyridine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the intermediate cyclopropylpyridine. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product. The reaction conditions generally involve refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)acetate
  • Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Methyl 2-(4-hydroxy-1-(naphthalen-1-yl)methyl)-2-oxo-1,2-dihydropyridin-3-yl)acetate

Uniqueness

Methyl 2-(4-cyclopropyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 2-(4-cyclopropyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H13NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h4-6,8H,2-3,7H2,1H3

InChI Key

LOEXOYVSAOKOAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2CC2

Origin of Product

United States

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